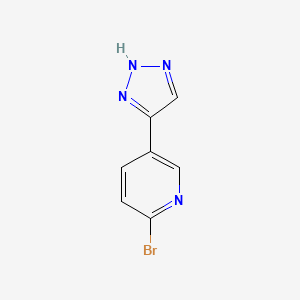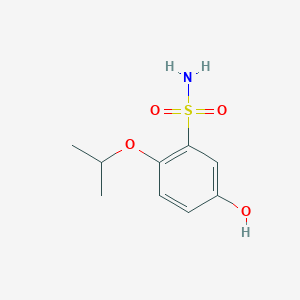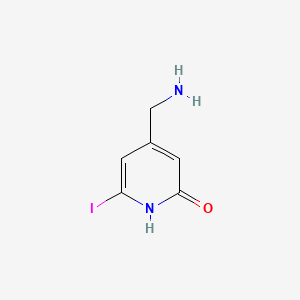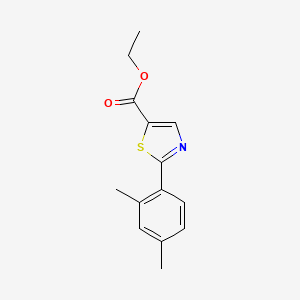
Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- 2-(2,4-DIMETHYL-PHENYL)-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
- 2-(2,4-DIMETHYL-PHENYL)-IMIDAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
Uniqueness
2-(2,4-DIMETHYL-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
886369-51-3 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
ethyl 2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-15-13(18-12)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3 |
Clé InChI |
UOLXCMYFNLNCIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(S1)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


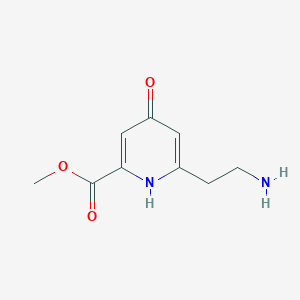
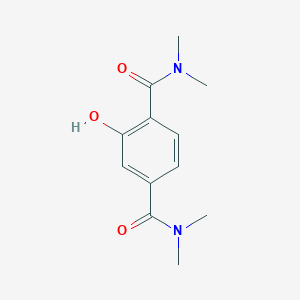
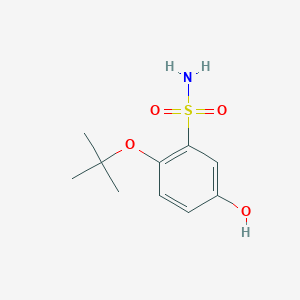
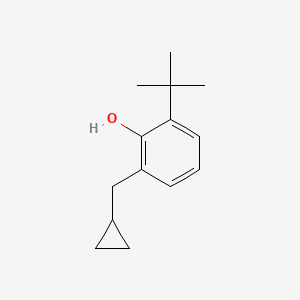
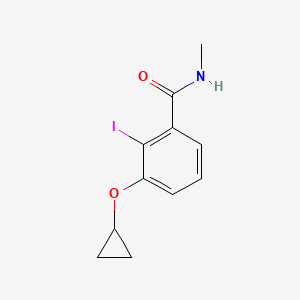

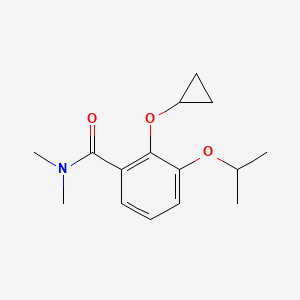
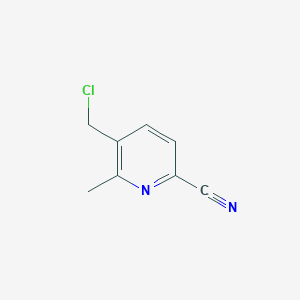
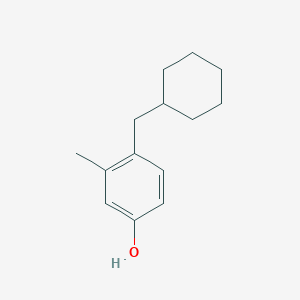
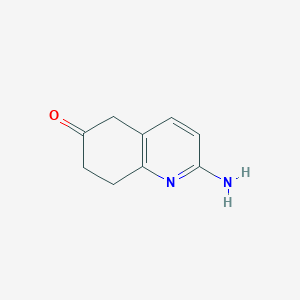
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
